molecular formula C6H12Cl2N4O2 B13622060 (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B13622060
M. Wt: 243.09 g/mol
InChI Key: KIASQZBONYLLLR-RZFWHQLPSA-N
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Description

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amino acid derivatives.

Scientific Research Applications

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound’s effects are mediated through its interaction with these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an amino acid side chain and an imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.09 g/mol

IUPAC Name

(2R)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1

InChI Key

KIASQZBONYLLLR-RZFWHQLPSA-N

Isomeric SMILES

C1=C(NC(=N1)N)C[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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